molecular formula C10H11FO B1472566 1-(2-Fluoroethoxy)-4-vinylbenzene CAS No. 2301068-53-9

1-(2-Fluoroethoxy)-4-vinylbenzene

Cat. No.: B1472566
CAS No.: 2301068-53-9
M. Wt: 166.19 g/mol
InChI Key: OWZCOYLCFYXVKE-UHFFFAOYSA-N
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Description

1-(2-Fluoroethoxy)-4-vinylbenzene is an organic compound characterized by the presence of a fluoroethoxy group and a vinyl group attached to a benzene ring

Properties

IUPAC Name

1-ethenyl-4-(2-fluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c1-2-9-3-5-10(6-4-9)12-8-7-11/h2-6H,1,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZCOYLCFYXVKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)OCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Fluoroethoxy)-4-vinylbenzene can be synthesized through a multi-step process involving the reaction of 4-vinylphenol with 2-fluoroethanol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the use of a base such as potassium carbonate to facilitate the etherification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product, making the process more scalable and cost-effective.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoroethoxy)-4-vinylbenzene undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The vinyl group can be reduced to form ethyl derivatives.

    Substitution: The fluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used.

Major Products:

    Oxidation: Epoxides, aldehydes.

    Reduction: Ethyl derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-(2-Fluoroethoxy)-4-vinylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethoxy)-4-vinylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethoxy group can enhance the compound’s binding affinity and selectivity, while the vinyl group can participate in covalent bonding with target molecules. These interactions can modulate biological pathways and result in desired therapeutic effects.

Comparison with Similar Compounds

  • 1-(2-Fluoroethoxy)ethylbenzene
  • 1-(2-Fluoroethoxy)phenylacetylene
  • 1-(2-Fluoroethoxy)phenylpropene

Comparison: 1-(2-Fluoroethoxy)-4-vinylbenzene is unique due to the presence of both a fluoroethoxy group and a vinyl group on the benzene ring. This combination imparts distinct chemical reactivity and potential applications compared to its analogs. For instance, the vinyl group allows for additional functionalization through polymerization or cross-linking reactions, which is not possible with compounds lacking this group.

Biological Activity

1-(2-Fluoroethoxy)-4-vinylbenzene, with the CAS number 2301068-53-9, is an organic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological interactions, and relevant research findings.

Chemical Structure and Properties

This compound features a vinyl group attached to a benzene ring, which is further substituted with a 2-fluoroethoxy group. The presence of the fluoroethoxy moiety enhances lipophilicity, potentially facilitating its interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The compound may engage in π-π interactions with aromatic residues in proteins, influencing enzyme activity and receptor modulation. Additionally, the ethoxy group can enhance metabolic stability and bioavailability.

Biological Activity

Recent studies have investigated the biological effects of this compound, particularly its cytotoxicity and potential therapeutic applications. Below are key findings from various research efforts:

Cytotoxicity Studies

  • Cell Line Testing : In vitro studies have shown that this compound exhibits significant cytotoxic effects against cancer cell lines, particularly those resistant to conventional therapies. The compound's IC50 values indicate potent activity in inhibiting cell proliferation.
  • Mechanism of Action : It has been suggested that the compound may induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Anti-inflammatory Properties

  • Inflammation Models : Experimental models of inflammation have demonstrated that this compound can reduce inflammatory markers such as TNF-α and IL-6. This suggests a potential role in treating inflammatory diseases.

Comparative Analysis with Related Compounds

To understand the specificity and effectiveness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure DescriptionBiological Activity
1-(2-Fluoropropoxy)-4-vinylbenzeneSimilar vinyl group but different alkoxy chainModerate cytotoxicity
1-(2-Methoxy)-4-vinylbenzeneMethoxy instead of fluoroethoxyLower anti-inflammatory effect
1-(3-Fluoropropoxy)-4-vinylbenzenePropoxy chain at different positionReduced efficacy

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Cancer Therapy : A study evaluated the compound's effects on glioblastoma cells, revealing that it significantly inhibited tumor growth compared to control groups.
  • Chronic Inflammation : In models of rheumatoid arthritis, treatment with this compound led to decreased joint swelling and pain, indicating its potential as an anti-inflammatory agent.
  • Neuroprotective Effects : Research has suggested neuroprotective properties in models of neurodegenerative diseases, where the compound reduced neuronal apoptosis and oxidative stress markers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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